molecular formula C13H14O3 B13530047 Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate

Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13530047
M. Wt: 218.25 g/mol
InChI Key: BPWPEIAFRGSHIN-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a naphthalene derivative with an epoxide precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2-carboxylic acid derivatives, while reduction can produce diols.

Scientific Research Applications

Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving spiro compounds.

    Industry: It can be utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its bioactive properties and applications in medicinal chemistry.

    Spiro[pyrazole-3,3’-pyrazolo[3,4-c]pyrazole]: Exhibits antimicrobial activity and is used in the synthesis of heterocyclic compounds.

    Spiro[1,3,4-thiadiazoline]:

Uniqueness

Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl spiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C13H14O3/c1-15-12(14)11-13(16-11)7-6-9-4-2-3-5-10(9)8-13/h2-5,11H,6-8H2,1H3

InChI Key

BPWPEIAFRGSHIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCC3=CC=CC=C3C2

Origin of Product

United States

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